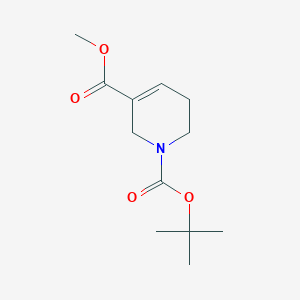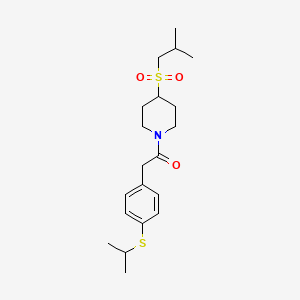
1-(4-(Isobutylsulfonyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(Isobutylsulfonyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a useful research compound. Its molecular formula is C20H31NO3S2 and its molecular weight is 397.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Assisted Synthesis and Antibacterial Activity
Researchers have developed a method for synthesizing new compounds through microwave-assisted reactions involving piperidin-1-yl phenyl ethanone derivatives, including structures related to "1-(4-(Isobutylsulfonyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone." These synthesized compounds have been tested for antibacterial activities, showing promising results against various bacterial strains. This approach highlights the compound's role in creating new antibacterial agents (Merugu et al., 2010; Merugu et al., 2010).
Structural and Theoretical Studies
A study focused on the structural and theoretical analysis of derivatives closely related to the compound , providing insights into their thermal, optical, and structural characteristics. This research lays the groundwork for understanding the compound's potential applications in material science and its behavior under various conditions (Karthik et al., 2021).
Synthesis and Characterization for Anticancer Activity
Another line of research has explored the synthesis of novel derivatives incorporating the piperidinyl sulfonyl phenyl ethanone framework for anticancer activity. These compounds have been characterized and evaluated against breast cancer cell lines, demonstrating potential anticancer properties. This highlights the compound's utility in developing new anticancer agents (Bashandy et al., 2011; Bashandy et al., 2011).
Electrochemical Synthesis for New Derivatives
Research on electrochemical oxidation of related compounds has opened pathways for synthesizing new phenylpiperazine derivatives in an environmentally friendly manner. This method emphasizes the compound's role in facilitating the development of novel chemical entities through green chemistry (Nematollahi & Amani, 2011).
Antimicrobial Evaluation
The compound's framework has been utilized in synthesizing chalcones containing piperazine or dichlorothiophene moieties, which have been tested for antimicrobial activity. These studies reveal the compound's potential as a precursor in developing antimicrobial agents (Tomar et al., 2007).
Properties
IUPAC Name |
1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3S2/c1-15(2)14-26(23,24)19-9-11-21(12-10-19)20(22)13-17-5-7-18(8-6-17)25-16(3)4/h5-8,15-16,19H,9-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLGXDNXFKGXGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CC2=CC=C(C=C2)SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
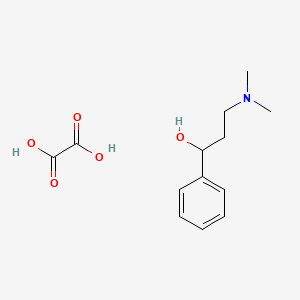
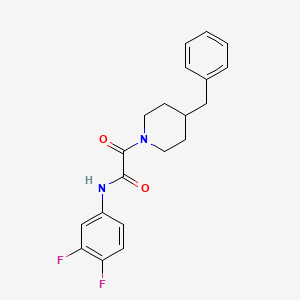
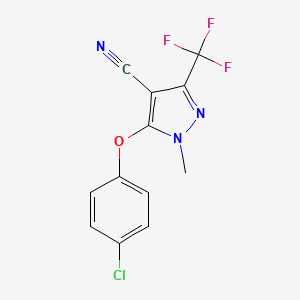
![N-(3,4-dimethoxyphenethyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2868133.png)
![N-(4-ethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2868135.png)
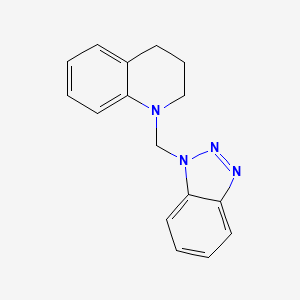
![4-[4-(Benzyloxy)phenyl]-2-(benzylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2868137.png)
![(5E)-1,4-dimethyl-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2868138.png)
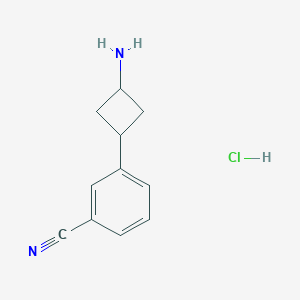
![N-[2-(2-Adamantyl)ethyl]prop-2-enamide](/img/structure/B2868146.png)
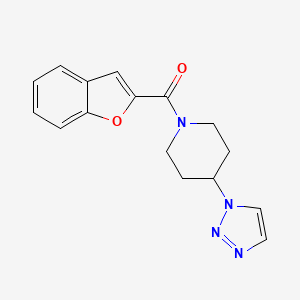
![[2-(2,6-Difluoroanilino)-2-oxoethyl] 3-chlorobenzoate](/img/structure/B2868149.png)
